2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride
Overview
Description
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride is a chemical compound with the molecular formula C12H13N3. It is a solid substance . This compound is related to Apixaban, a direct inhibitor of activated factor X (FXa), which is in development for the prevention and treatment of various thromboembolic diseases .
Synthesis Analysis
The synthesis of compounds related to 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride has been reported in the literature. For instance, a two-step reaction was used to synthesize and characterize (E)-5-methyl-2-phenyl-3-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine and their analogs . Another synthesis involved the use of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .Molecular Structure Analysis
The molecular structure of 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride can be represented by the SMILES stringC1Cc2nn(cc2CN1)-c3ccccc3
. This indicates that the compound contains a pyrazolo[4,3-c]pyridine core structure, which is a bicyclic system consisting of a pyrazole ring fused with a pyridine ring .
Scientific Research Applications
Tautomerism and Structural Transformation
Research has revealed insights into the tautomerism and structural transformation of aza heterocycles, including the spontaneous transformation products of similar compounds in crystal and solution. These compounds exhibit zwitterionic structures with proton localization on nitrogen atoms and negative charge delocalization over the pyrazololate fragment. Their stability varies between crystal and solution states, leading to a complex mixture of products upon attempts for recrystallization or synthesis. Structural determinations have been supported by NMR spectroscopy and X-ray analysis, providing a foundation for understanding the stability and reactivity of these compounds (Gubaidullin et al., 2014).
Synthesis and Structural Analysis
The synthesis of novel compounds through reactions such as the Claisen-Schmidt type and heterocyclization has been explored. These processes yield compounds with varied structural conformations, as determined by X-ray crystal structure determinations. The structural analysis aids in understanding the reactivity and potential applications of these compounds in materials science and possibly as intermediates in pharmaceutical synthesis (Koshetova et al., 2022).
Antiproliferative Activity and Potential Medical Applications
Research into the antiproliferative activity of tetrasubstituted compounds related to the chemical structure has shown promise. Libraries of these compounds were prepared and evaluated against various cancer cell lines, revealing potential for future therapeutic applications. The most potent compounds induced significant effects on cellular processes associated with cancer progression, suggesting a multifaceted action against cancer cells (Razmienė et al., 2021).
Mycobacterium tuberculosis Inhibition
In the search for new treatments for tuberculosis, derivatives of the compound have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase. These studies have identified compounds with significant inhibitory activity, highlighting the potential of these chemical structures in developing new antitubercular agents (Samala et al., 2013).
Corrosion Inhibition
Pyrazolopyridine derivatives have been synthesized and investigated for their potential as corrosion inhibitors for metals such as mild steel and copper in acidic environments. These studies contribute to the field of materials science by providing insights into the protective capabilities of these compounds against corrosion, offering potential applications in industrial processes (Dandia et al., 2013; Sudheer & Quraishi, 2015).
properties
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c1-2-4-11(5-3-1)15-9-10-8-13-7-6-12(10)14-15;/h1-5,9,13H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUIXGOGVZQKBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN(N=C21)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738224 | |
Record name | 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride | |
CAS RN |
1171476-07-5 | |
Record name | 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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